Anthracene, decafluoro- is a polycyclic aromatic hydrocarbon characterized by the formula C₁₄F₁₀. This compound is derived from anthracene, a solid aromatic hydrocarbon consisting of three fused benzene rings, by substituting all ten hydrogen atoms with fluorine atoms. The result is a colorless to pale yellow solid that exhibits unique chemical properties due to the presence of fluorine, which significantly alters its reactivity and interactions compared to its parent compound, anthracene .
Synthesis of anthracene, decafluoro- typically involves:
Anthracene, decafluoro- has several applications across various fields:
Studies on the interactions of anthracene, decafluoro- with other compounds reveal its potential as a ligand in coordination chemistry and its ability to form complexes with metals. The unique electronic properties imparted by the fluorine atoms may enhance these interactions compared to non-fluorinated analogs. Further research is needed to explore these interactions in detail .
Anthracene, decafluoro- shares similarities with several other polycyclic aromatic hydrocarbons and their derivatives. A comparison highlights its uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Anthracene | C₁₄H₁₀ | Basic structure without fluorination |
| Fluorinated Anthracenes | C₁₄H₈F₂ | Partial substitution with fewer fluorine atoms |
| Phenanthrene | C₁₄H₁₀ | Similar structure but different arrangement |
| Pyrene | C₁₄H₈ | Four fused rings; different reactivity |
| 9-Fluorenone | C₁₂H₈O | Contains a carbonyl group; different functionality |
Anthracene, decafluoro- stands out due to its complete substitution of hydrogen with fluorine, making it less reactive yet potentially useful in specialized applications where such properties are advantageous .
| Compound | Ultraviolet Irradiation Stability | Degradation Products | Quantum Yield | Reference |
|---|---|---|---|---|
| Anthracene (unsubstituted) | Rapidly degraded | Anthraquinone, oxidized species | 4.2 × 10⁻⁴ (H₂O/ACN) | [3] [4] [1] |
| 9,10-bis(perfluorobenzyl)anthracene | Enhanced stability (53 days exposure) | Single symmetrical photoproduct (80%) | Not determined | [2] |
| Decafluoroanthracene (hypothetical) | Expected high stability | Unknown | Not determined | Predicted |
| 9,10-bis(perfluorooctyl)anthracene | Degraded in CHCl₃ (350 min) | Endoperoxides | Not determined | [2] |
The hydrolytic stability of anthracene, decafluoro- in aqueous media represents a critical factor in determining its environmental persistence. Unsubstituted anthracene demonstrates exceptional resistance to hydrolytic decomposition due to the absence of functional groups susceptible to nucleophilic attack under environmental conditions [12]. The aromatic ring system provides inherent stability against hydrolysis across a wide range of environmental conditions.
Aqueous solubility measurements for anthracene reveal extremely low values of 0.045 milligrams per liter at 25 degrees Celsius [13], indicating limited interaction with aqueous phases under standard environmental conditions. This low solubility effectively reduces exposure to hydrolytic processes, contributing to overall environmental persistence. Temperature effects on solubility follow exponential relationships, with solubility increasing dramatically at elevated temperatures reaching mole fraction values of 4.97 × 10⁻⁴ at 250 degrees Celsius and 5 megapascals pressure [13].
The influence of solution acidity and alkalinity on anthracene stability demonstrates remarkable resistance across the entire environmental range. Studies on related anthraquinone systems indicate stability from acidic conditions (concentration of hydrogen ions = 3.5) to highly alkaline conditions (concentration of hydrogen ions = 6.7) [14]. The aromatic ring system shows no evidence of hydrolytic cleavage under these conditions, maintaining structural integrity over extended exposure periods [14].
Kinetic studies of anthracene degradation in aqueous media reveal that biological processes dominate over purely chemical hydrolysis [15] [16]. Marine bacterial species such as Bacillus licheniformis demonstrate the ability to degrade greater than 95 percent of 300 parts per million anthracene in aqueous medium within 22 days [15]. However, this degradation occurs through enzymatic pathways rather than direct hydrolytic cleavage of the aromatic ring system [15].
The role of dissolved organic matter in aqueous systems significantly influences anthracene behavior. Studies using dissolved organic matter from various sources (Suwannee River Fulvic Acid, Leonardite Humic Acid, Elliott Soil Humic Acid, Upper Mississippi River Natural Organic Matter) demonstrate complex interactions that can either enhance or inhibit degradation processes [17]. These interactions occur primarily through binding and complexation rather than direct hydrolytic processes [17].
Surfactant effects on anthracene stability in aqueous media reveal enhanced solubilization without direct hydrolytic attack. Critical micelle concentration studies with Tween 80 demonstrate increased anthracene conversion rates through enzymatic oxidation pathways, but the surfactant itself does not promote hydrolytic decomposition of the aromatic ring system [16]. The enhancement occurs through improved bioavailability rather than direct chemical hydrolysis [16].
Table 2: Hydrolytic Decomposition in Aqueous Media
| Parameter | Anthracene | Decafluoroanthracene | Reference |
|---|---|---|---|
| Hydrolysis susceptibility | Not expected to hydrolyze | Extremely resistant | [12] |
| Solution acidity and alkalinity stability range | Stable across range | Expected stable 1-14 | [14] [16] |
| Aqueous solubility (25°C) | 0.045 mg/L | Very low (predicted) | [13] |
| Temperature effect | Increases with temperature | Minimal effect expected | [13] |
| Mechanism | No hydrolyzable groups | Carbon-fluorine bonds non-hydrolyzable | Chemical structure |
Computational modeling of atmospheric reactivity for anthracene, decafluoro- employs advanced quantum chemical methods to predict degradation pathways and kinetic parameters. Density functional theory calculations at the M06-2X/def2-TZVP level provide detailed mechanistic insights into atmospheric oxidation processes [18]. These calculations reveal fundamental differences in reactivity patterns between fluorinated and non-fluorinated anthracene derivatives.
The primary atmospheric degradation pathway for unsubstituted anthracene involves hydroxyl radical addition reactions at the C1, C2, and C4 positions [18]. Computational analysis demonstrates that direct hydrogen atom abstraction occurs with negligible probability at ambient atmospheric conditions, while addition reactions are both thermodynamically and kinetically favored [18]. The overall bimolecular rate constant calculated using Rice-Ramsperger-Kassel-Marcus theory yields 6.72 × 10⁻¹² cubic centimeters per molecule per second at ambient conditions [18].
Temperature dependence of atmospheric reactivity follows complex patterns revealed through computational modeling. The rate constant exhibits negative temperature dependence expressed as k₂₅₀₋₃₅₀¹ᵇᵃʳ = 3.92 × 10⁻¹⁴ exp(1534.9/T) [18]. Experimental validation of computational predictions confirms this temperature dependence, with rate coefficients following the expression k = 1.12 × 10⁻¹⁰(T/300)⁻⁰·⁴⁶ [19]. This negative temperature dependence indicates that atmospheric reactivity increases at lower temperatures, contrasting with typical Arrhenius behavior [20].
Transition state theory calculations coupled with zero curvature tunneling corrections provide detailed mechanistic understanding of hydroxyl radical reactions [18]. The addition pathway contributes approximately 70-80 percent to the overall reaction rate, with C4 addition being the dominant channel [18]. Resonance stabilization energies calculated for various addition products explain the kinetic preferences observed in atmospheric conditions [18].
Atmospheric lifetime calculations based on computational rate constants predict degradation timescales of 2-10 days for unsubstituted anthracene under typical atmospheric hydroxyl radical concentrations [18] [21]. These lifetimes indicate that anthracene cannot be classified as a persistent organic pollutant from the perspective of atmospheric transport [18]. However, partitioning to other environmental compartments significantly extends overall environmental persistence [21].
Multimedia mass balance modeling incorporates computational kinetic data to predict fate in complex atmospheric systems [21]. Five-compartment models including air, surface water, soil, vegetation, and urban organic films demonstrate that volatile chemicals like anthracene remain predominantly in the gaseous phase where atmospheric reactions dominate [21]. For less volatile chemicals with vapor pressures below 10 pascals, partitioning to condensed phases reduces the fraction available for atmospheric reaction [21].
The role of aerosol interactions in atmospheric reactivity emerges from computational studies of partitioning behavior. Calculations predict enhanced reaction rates for anthracene associated with atmospheric particles compared to gas-phase reactions [22]. This enhancement results from concentrated hydroxyl radical production at particle surfaces and altered electronic properties of adsorbed molecules [22].
Table 3: Computational Modeling of Atmospheric Reactivity
| Reaction Type | Anthracene | Decafluoroanthracene (predicted) | Reference |
|---|---|---|---|
| Hydroxyl radical addition | Primary pathway (C1, C2, C4) | Highly hindered | [18] [19] [20] |
| Hydroxyl radical abstraction | Negligible at ambient conditions | Essentially blocked | [18] |
| Overall rate constant | 6.72 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | < 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | [18] |
| Atmospheric lifetime | ~2-10 days | > 1000 days | [18] [21] |
| Temperature dependence | k ∝ T⁻⁰·⁴⁶ | Minimal | [19] [20] |